N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-13(11-5-3-9-17-11)15-14(7-1-2-8-14)12-6-4-10-18-12/h3-6,9-10H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQWWBRCAMNFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide typically involves the formation of the cyclopentyl-thiophene intermediate followed by the introduction of the carboxamide group. One common method involves the reaction of thiophene-2-carboxylic acid with cyclopentylamine under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide serves as a crucial building block in organic synthesis. Its structure facilitates the formation of more complex molecules, which can be utilized in various chemical reactions and formulations. The compound's thiophene and cyclopentyl groups provide diverse reactivity patterns, making it valuable for synthesizing derivatives with tailored properties.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7 cells), where it induced apoptosis in a dose-dependent manner. The compound's interaction with cellular pathways suggests potential as a therapeutic agent for cancer treatment.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In studies involving primary cultured rat cortical neurons, it provided significant protection against NMDA-induced excitotoxicity at concentrations around 100 µM. This neuroprotective effect is believed to be linked to its ability to modulate enzyme activity and receptor interactions, potentially influencing apoptosis and cell proliferation pathways.
Medicinal Applications
Drug Development
Due to its unique structural characteristics, this compound is being explored as a candidate for drug development. Its potential to interact with specific molecular targets makes it an attractive option for designing new therapeutic agents aimed at treating various diseases, particularly those involving cell signaling dysregulation.
Industrial Applications
Organic Semiconductors
In the industrial sector, this compound is utilized in the development of organic semiconductors. Its electronic properties are advantageous for creating materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's stability and efficiency in charge transport make it suitable for applications in advanced electronic materials.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Cytotoxicity Assay on MCF-7 Cells : In this study, treatment with the compound resulted in a marked increase in apoptotic markers, indicating its potential as a therapeutic agent against breast cancer.
- Neuroprotection Study : Derivatives of the compound were tested for their ability to protect neuronal cells from excitotoxic damage. One derivative showed comparable efficacy to memantine, a known NMDA antagonist, suggesting significant neuroprotective properties.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Insights from Structural Comparisons
- Steric Considerations : The cyclopentyl group introduces steric hindrance, which may reduce binding affinity to flat binding pockets compared to planar nitroaryl analogs.
- Biological Implications : Thiophene carboxamides demonstrate diverse activities (antibacterial, antiviral, opioid), suggesting the target compound’s functionality could be tunable via substituent modification .
- Synthetic Routes : and highlight reflux conditions in acetonitrile and carbodiimide-mediated couplings as viable methods for synthesizing thiophene carboxamides .
Biological Activity
N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, including:
- Formation of the Cyclopentyl Group : The cyclopentyl moiety is synthesized through cyclization reactions.
- Thiophene Ring Attachment : A coupling reaction introduces the thiophene ring to the cyclopentyl group.
- Amidation Reaction : The final step involves forming the carboxamide group through an amidation reaction with thiophene derivatives.
This compound's structure features a thiophene ring linked to a cyclopentyl group, contributing to its unique chemical properties and potential biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene-based compounds, including this compound. These compounds have shown promising activity against various cancer cell lines:
- Cytotoxicity : In vitro assays indicate that this compound exhibits significant cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines are reported to be in the micromolar range, suggesting potent activity compared to traditional chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry analyses demonstrate that these compounds induce apoptosis in cancer cells, with mechanisms possibly involving caspase activation and cell cycle arrest at the G1 phase .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to quantify these effects and elucidate mechanisms .
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis induction |
| U-937 | 2.41 | Cell cycle arrest at G1 phase | |
| Antimicrobial | Various strains | TBD | TBD |
Case Study: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound showed that it significantly inhibited cell proliferation in MCF-7 cells. The presence of electron-withdrawing groups in its structure was found to enhance its biological potency, with modifications leading to improved IC50 values compared to parent compounds .
Q & A
Advanced Research Question
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, dihedral angles between thiophene and cyclopentyl groups are critical for understanding conformational stability .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and non-covalent interactions (e.g., C–H⋯O/S hydrogen bonds), which guide synthesis of analogs with enhanced stability .
What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assignments of thiophene protons (δ 6.8–7.5 ppm) and cyclopentyl carbons (δ 25–35 ppm) .
- 2D NMR (HSQC, HMBC) : Confirms connectivity between the cyclopentyl and carboxamide groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Advanced Research Question
- Comparative Assays : Standardize assays (e.g., MTT for cytotoxicity) across cell lines (e.g., HeLa vs. HEK293) to control for cell-type-specific responses .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing thiophene with furan) to isolate pharmacophoric groups. For example, trifluoromethyl substitutions enhance antiviral activity by 30% in some analogs .
- Molecular Dynamics Simulations : Analyze binding modes with targets (e.g., viral proteases) to explain potency variations .
What strategies minimize by-products during the synthesis of this compound?
Advanced Research Question
- Design of Experiments (DoE) : Optimize molar ratios (e.g., 1:1.2 for cyclopentyl:thiophene precursor) and reaction time (4–8 hrs) to reduce dimerization .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl intermediate formation and halt reactions at ~90% conversion .
- By-Product Analysis : LC-MS identifies common impurities (e.g., over-alkylated derivatives), guiding solvent selection (e.g., dichloromethane vs. DMSO) .
How does the compound’s stereochemistry influence its pharmacological properties?
Advanced Research Question
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For example, the (R)-enantiomer shows 5× higher affinity for kinase targets than the (S)-form .
- Crystallographic Data : SHELXL-refined structures reveal how axial vs. equatorial substituents on the cyclopentyl group affect binding pocket interactions .
What are key structural analogs of this compound, and how do they compare in activity?
Basic Research Question
How can researchers validate the compound’s stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC. Amide bonds are stable at pH 7.4 but hydrolyze at pH <2 .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hr); quantify parent compound via LC-MS/MS. Thiophene rings show <10% degradation .
What computational tools predict the compound’s ADMET properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate:
- LogP : ~3.2 (moderate lipophilicity) .
- BBB Permeability : Low (CNS multiparameter optimization score <4).
- CYP450 Inhibition : High risk for CYP3A4 (requires in vitro validation) .
How do reaction solvent choices impact yield and purity?
Basic Research Question
- Polar Aprotic Solvents : DMF or DMSO improve carboxamide coupling efficiency (yield >75%) but require rigorous drying .
- Ether Solvents : THF minimizes side reactions in cyclopentyl intermediate synthesis but may require cryogenic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
